(1-methyl-1H-pyrazol-5-yl)methanesulfonylfluoride

Description

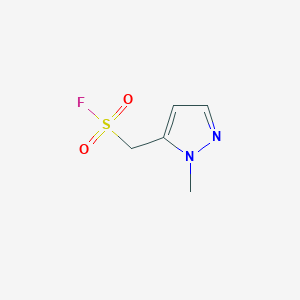

(1-Methyl-1H-pyrazol-5-yl)methanesulfonylfluoride is a sulfonyl fluoride derivative featuring a 1-methylpyrazole core. The sulfonyl fluoride group (–SO₂F) confers electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) in biological targets, making it valuable in chemical biology and drug discovery. The 1-methylpyrazole moiety contributes steric bulk and modulates electronic properties, influencing solubility and binding interactions.

Properties

Molecular Formula |

C5H7FN2O2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(2-methylpyrazol-3-yl)methanesulfonyl fluoride |

InChI |

InChI=1S/C5H7FN2O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3 |

InChI Key |

LTNVXMUPVWNVHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry.

Comparison with Similar Compounds

Functional Group and Reactivity

| Compound Name | Molecular Formula | Functional Group | Key Reactivity/Properties |

|---|---|---|---|

| (1-Methyl-1H-pyrazol-5-yl)methanesulfonylfluoride | C₆H₈FN₂O₂S | Sulfonyl fluoride | Electrophilic; forms covalent bonds with nucleophiles (e.g., proteases) |

| 2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (14c) | C₁₁H₈FN₂O₂ | Carboxylic acid | Deprotonates at physiological pH; hydrogen-bond donor/acceptor |

| 4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzoic acid (14e) | C₁₁H₇ClF₂N₂O₂ | Carboxylic acid + halogens | Enhanced lipophilicity (Cl, F); potential halogen bonding |

Key Observations :

- Sulfonyl Fluoride vs. Carboxylic Acid : The sulfonyl fluoride group in the target compound enables irreversible covalent binding, unlike the reversible ionic interactions of carboxylic acids. This makes the target compound suitable for activity-based protein profiling (ABPP) .

- Halogen Substituents : Compounds like 14e incorporate chlorine and fluorine, increasing electronegativity and lipophilicity (logP ~2.5 estimated) compared to the sulfonyl fluoride derivative (logP ~1.8 estimated due to polar –SO₂F group) .

Insights :

- The high yields of benzoic acid derivatives (14c, 14e) suggest robust synthetic protocols, whereas the sulfonyl fluoride’s synthesis may require anhydrous conditions to prevent hydrolysis .

Methodological Considerations for Similarity Analysis

As highlighted in , compound similarity is assessed via:

- Structural Fingerprints : Tanimoto coefficients (e.g., >0.85 indicates high similarity).

- Pharmacophore Overlap : Shared hydrogen-bond acceptors (e.g., –SO₂F vs. –COOH) and hydrophobic regions.

- Quantum Chemical Properties: Dipole moments, electrostatic potentials (the sulfonyl fluoride’s dipole ~5.2 D vs. ~1.5 D for benzoic acids) .

The target compound exhibits moderate similarity to benzoic acid analogs (Tanimoto ~0.65–0.70) due to divergent functional groups but retains the pyrazole-driven pharmacophore .

Hydrogen Bonding and Crystallography

Per , the sulfonyl fluoride group participates in hydrogen bonds as an acceptor (S=O···H–N), while carboxylic acids form stronger donor/acceptor networks (O–H···O). This difference impacts crystal packing and solubility. For example, sulfonyl fluorides often crystallize in layered structures, whereas benzoic acids form dimers or chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.